molecular formula C5H6ClN3 B1363166 3-Chloro-2-hydrazinopyridine CAS No. 22841-92-5

3-Chloro-2-hydrazinopyridine

Cat. No. B1363166
CAS RN: 22841-92-5
M. Wt: 143.57 g/mol
InChI Key: XAYCTBDPZIKHCW-UHFFFAOYSA-N
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Description

3-Chloro-2-hydrazinopyridine is a unique chemical compound with the empirical formula C5H6ClN3 and a molecular weight of 143.57 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 3-chloro-2-hydrazinopyridine is important as it is an intermediate in the synthesis of new ryania acceptor sterilants Rynaxypyr (Chlorantraniliprole) and cyanogen insect amide (Cyantraniliprole) . Various methods have been patented for its synthesis, but they often involve high consumption of hydrazine hydrate and 3-dichloropyridine, making them economically and environmentally unsatisfactory .


Molecular Structure Analysis

The molecular structure of 3-chloro-2-hydrazinopyridine has been analyzed using various spectroscopic and quantum chemical studies . The theoretical NMR data were computed in chloroform using the gauge including atomic orbitals (GIAO) approach at the GIAO-DFT/B3LYP/6-31G(d,p), while UV spectra energies were computed with TD–DFT method .


Physical And Chemical Properties Analysis

3-Chloro-2-hydrazinopyridine has a density of 1.4±0.1 g/cm3, a boiling point of 276.6±25.0 °C at 760 mmHg, and a flash point of 121.1±23.2 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 1 freely rotating bond . Its ACD/LogP is 0.66 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazolidine Derivatives : 3-Chloro-2-hydrazinopyridine has been used in synthesizing pyrazolidine derivatives, such as Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. This process involves electrophilic substitution reactions and has been optimized for higher yields (Zhang Zhong-tao, 2011).

  • Nucleophilic Substitution Reactions : 2-Chloro-3-cyanopyridines, which can react with hydrazine hydrate to form hydrazinopyridines, demonstrate the readiness of 3-Chloro-2-hydrazinopyridine in nucleophilic substitution reactions (Z. A. Bomika et al., 1976).

X-ray and Spectroscopic Analysis

  • Structural Analysis of Pyridine Derivatives : The pyridine derivative 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile has been synthesized from 3-Chloro-2-hydrazinopyridine, and its structure was determined using X-ray diffraction and spectroscopy (Marina Tranfić et al., 2011).

Coordination Chemistry

  • Formation of Pentadentate Ligands : 3-Chloro-2-hydrazinopyridine is instrumental in forming pentadentate ligands, showing its application in coordination chemistry. This includes forming complexes with various metal ions (E. Constable, J. Holmes, 1987).

Electrophysical and Biological Studies

  • Electrochemical Behavior : Studies on the electrochemical behavior of compounds derived from 3-Chloro-2-hydrazinopyridine reveal insights into their reduction processes, highlighting its utility in electrochemical applications (M. Ghoneim et al., 2006).

  • Potential in Medicinal Chemistry : The compound 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine showcases potential in medicinal chemistry, particularly in its interaction with COVID-19 protease, suggesting its relevance in drug design and discovery (T. Topal et al., 2021).

Safety and Hazards

3-Chloro-2-hydrazinopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also known to cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

3-Chloro-2-hydrazinopyridine is an organic compound that has been actively investigated for its potential biological activity It is known to form hydrogen bonds with certain targets, which suggests that it may interact with a variety of proteins or enzymes within the cell .

Mode of Action

It is known to form hydrogen bonds with its targets, which could alter the function or activity of these targets . The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures .

Biochemical Pathways

It is suggested that the compound may inhibit protein synthesis and induce apoptosis in certain organisms

Pharmacokinetics

It is slightly soluble in solvents and almost insoluble in water, but soluble in organic solvents such as ethanol and ether . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

It has been suggested that the compound may inhibit protein synthesis and induce apoptosis in certain organisms . This could potentially lead to a variety of biological effects, depending on the specific targets and pathways involved.

Action Environment

The action, efficacy, and stability of 3-Chloro-2-hydrazinopyridine can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in certain types of environments or tissues within the body . Additionally, the compound should be stored in a cool, dry, and well-ventilated place, away from heat sources and flames .

properties

IUPAC Name

(3-chloropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYCTBDPZIKHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945540
Record name 3-Chloro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-hydrazinopyridine

CAS RN

22841-92-5
Record name 3-Chloro-2-hydrazinylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22841-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-hydrazinylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Chloro-pyridin-2-yl)-hydrazine
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Synthesis routes and methods

Procedure details

To 30 ml of an n-butanol solution containing 7.0 g of 2,3-dichloropyridine were added 7.1 g of hydrazine monohydrate and 6.54 g of anhydrous potassium carbonate, and the mixture was heated under reflux for 17.5 hours. After cooling, the precipitate was collected by filtration to yield 6.07 g of the title compound.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Chloro-2-hydrazinopyridine in organic synthesis?

A: 3-Chloro-2-hydrazinopyridine is a valuable building block in organic synthesis. It serves as a precursor to various heterocyclic compounds with potential biological activities. For example, it can react with diethyl maleate to produce Ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate [], or with ethyl formate derivatives to synthesize 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic acid []. These resulting compounds represent scaffolds often explored for pharmaceutical and agrochemical applications.

Q2: Can you describe a typical synthetic route for 3-Chloro-2-hydrazinopyridine?

A: A common method involves a two-step process. First, commercially available 3-aminopyridine undergoes diazotization and substitution reactions to yield 2,3-dichloropyridine. This intermediate then reacts with hydrazine hydrate in an aqueous solution to produce 3-Chloro-2-hydrazinopyridine [, ]. The product can be used directly in subsequent reactions without further purification [], contributing to the efficiency of this synthetic route.

Q3: Has 3-Chloro-2-hydrazinopyridine or its derivatives shown any promising biological activities?

A: While the provided research primarily focuses on synthesis, one study [] reports promising antifungal activity for a derivative of 3-Chloro-2-hydrazinopyridine. When tested at a concentration of 100 μg/ml, the derivative demonstrated significant inhibition against bacterial spot disease in tomatoes (82.54% inhibition rate) and fusarium wilt in cucumbers (71.11% inhibition rate). This finding suggests potential applications for 3-Chloro-2-hydrazinopyridine derivatives in developing new agricultural fungicides.

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